molecular formula C17H25N3O3S B11073686 Benzenesulfonamide, N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydropyrazol-1-yl)-

Benzenesulfonamide, N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydropyrazol-1-yl)-

Cat. No.: B11073686
M. Wt: 351.5 g/mol
InChI Key: CLUQSFWCGFILSO-UHFFFAOYSA-N
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Description

N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-isopropyl-2,3-dimethyl-1H-pyrazol-5(4H)-one with N-isopropylbenzenesulfonamide under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H25N3O3S/c1-11(2)16-13(5)19(6)20(17(16)21)14-7-9-15(10-8-14)24(22,23)18-12(3)4/h7-12,18H,1-6H3

InChI Key

CLUQSFWCGFILSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC(C)C)C(C)C

Origin of Product

United States

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